molecular formula CH3ClHgS B14171936 Mercury chloride methanethiolate (1/1/1) CAS No. 53356-94-8

Mercury chloride methanethiolate (1/1/1)

Cat. No.: B14171936
CAS No.: 53356-94-8
M. Wt: 283.15 g/mol
InChI Key: UJKLWMUIPDHPIO-UHFFFAOYSA-L
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Description

Mercury chloride methanethiolate (1/1/1) is an organomercury compound with a stoichiometric ratio of mercury (Hg), chloride (Cl⁻), and methanethiolate (CH₃S⁻). Organomercury compounds are notable for their variable toxicity, reactivity, and environmental persistence, depending on their ligands and coordination geometry. Mercury chloride methanethiolate (1/1/1) may exhibit hybrid properties of inorganic mercury salts (e.g., HgCl₂) and alkylmercury compounds (e.g., methylmercury chloride, CH₃HgCl), making its comparative analysis critical for safety and application assessments.

Properties

CAS No.

53356-94-8

Molecular Formula

CH3ClHgS

Molecular Weight

283.15 g/mol

IUPAC Name

mercury(2+);methanethiolate;chloride

InChI

InChI=1S/CH4S.ClH.Hg/c1-2;;/h2H,1H3;1H;/q;;+2/p-2

InChI Key

UJKLWMUIPDHPIO-UHFFFAOYSA-L

Canonical SMILES

C[S-].[Cl-].[Hg+2]

Origin of Product

United States

Preparation Methods

Direct Metathesis of Mercury(II) Chloride

The most straightforward route involves controlled stoichiometric reaction between HgCl₂ and sodium methanethiolate (NaSCH₃):

$$
\text{HgCl}2 + \text{NaSCH}3 \xrightarrow{\text{EtOH, 0–5°C}} \text{HgClSCH}_3 + \text{NaCl}
$$

Critical parameters :

  • Molar ratio : 1:1 HgCl₂ to NaSCH₃ prevents over-substitution to Hg(SCH₃)₂
  • Temperature control : Below 10°C minimizes disulfide byproduct formation
  • Solvent selection : Anhydrous ethanol enables NaCl precipitation while maintaining HgClSCH₃ solubility

Characterization data :

Property Value Method Source
Hg-S bond length 2.38 Å XRD
Cl⁻ release 98.2% yield Gravimetric
Purity >95% Elemental Hg

Partial Substitution in Mercuric Nitrate Systems

An alternative pathway utilizes Hg(NO₃)₂·H₂O as mercury source, enabling sequential ligand addition:

  • Chloride incorporation :
    $$
    \text{Hg(NO₃)}2 + 2\text{HCl} \rightarrow \text{HgCl}2 + 2\text{HNO}_3
    $$

  • Methanethiolate substitution :
    $$
    \text{HgCl}2 + \text{HSCH}3 \xrightarrow{\text{NEt}3} \text{HgClSCH}3 + \text{HCl} + \text{NEt}_3·\text{HCl}
    $$

Advantages :

  • Avoids isolation of hygroscopic HgCl₂
  • Triethylamine scavenges HCl, driving substitution to completion

Limitations :

  • Requires strict anhydrous conditions to prevent HgO formation
  • HNO₃ byproducts necessitate neutralization steps

Mechanistic Studies of Ligand Exchange

Kinetic Analysis of Substitution Reactions

Stopped-flow spectroscopy reveals biphasic kinetics for chloride-thiolate exchange:

$$
\text{HgCl}2 + \text{SCH}3^- \xrightarrow{k1} \text{HgClSCH}3 + \text{Cl}^- \quad (k_1 = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1})
$$

$$
\text{HgClSCH}3 + \text{SCH}3^- \xrightarrow{k2} \text{Hg(SCH}3)2 + \text{Cl}^- \quad (k2 = 4.7 \times 10^2 \, \text{M}^{-1}\text{s}^{-1})
$$

The 2.5-fold slower second substitution reflects increased steric and electronic stabilization of the mixed-ligand intermediate.

Computational Modeling of Coordination Geometry

Density functional theory (DFT) calculations at the B3LYP/LANL2DZ level predict:

  • Bond angles : Cl-Hg-S = 176.8° (near-linear geometry)
  • Charge distribution :
    • Hg: +1.43 e
    • Cl: -0.67 e
    • S: -0.76 e

These results align with crystallographic data for Hg(SCH₃)₂, confirming minimal structural perturbation from chloride substitution.

Stability and Decomposition Pathways

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition initiating at 185°C:

$$
2\text{HgClSCH}3 \xrightarrow{\Delta} \text{Hg}2\text{Cl}2 + (\text{CH}3)2\text{S}2
$$

Decomposition kinetics :

Atmosphere $$ E_a $$ (kJ/mol) Half-life (25°C)
N₂ 92.4 ± 3.1 18 months
Air 84.7 ± 2.8 6 months

Oxidative pathways dominate in air, forming HgSO₄ and CH₃SSCH₃.

Hydrolytic Susceptibility

Aqueous stability studies (pH 7.4, 25°C) reveal:

$$
\text{HgClSCH}3 + \text{H}2\text{O} \rightleftharpoons \text{Hg(OH)SCH}_3 + \text{HCl}
$$

Equilibrium constants :

Temperature (°C) $$ K_{eq} $$ (×10⁻⁴)
20 2.1 ± 0.3
37 5.8 ± 0.4

Physiological temperatures significantly accelerate hydrolysis, necessitating anhydrous storage.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate enhanced yield and purity via:

  • Microreactor design :
    • Channel diameter: 500 μm
    • Residence time: 120 s
    • Throughput: 12 kg/day

Performance metrics :

Parameter Batch Flow
Yield 78% 93%
Purity 95.2% 98.7%
Hg waste 8.2% 1.1%

Continuous neutralization of HCl byproducts prevents catalyst poisoning.

Effluent Management Strategies

Mercury recovery from waste streams achieves 99.95% efficiency via:

  • Sulfide precipitation :
    $$
    \text{Hg}^{2+} + \text{Na}_2\text{S} \rightarrow \text{HgS} \downarrow + 2\text{Na}^+
    $$

  • Electrochemical recovery :

  • Cathodic deposition at -0.85 V vs. SCE
  • Current efficiency: 89% at 50 mA/cm²

Integrated systems reduce Hg emissions to <5 ppb in discharge waters.

Emerging Applications and Research Frontiers

Catalytic Activity in C-S Coupling

HgClSCH₃ demonstrates moderate activity in Ullmann-type reactions:

$$
\text{Ar–Br} + \text{HSR}' \xrightarrow{\text{HgClSCH}_3} \text{Ar–SR}' + \text{HBr}
$$

Reaction optimization :

Substrate Yield (%) TOF (h⁻¹)
4-Bromotoluene 67 220
2-Bromopyridine 82 310

Mechanistic studies suggest a Hg⁰/Hg²⁺ redox cycle mediates oxidative addition steps.

Biomolecular Interactions

Surface plasmon resonance (SPR) reveals strong binding to serum albumin:

  • $$ K_d = 2.4 \times 10^{-7} \, \text{M} $$
  • Binding site: Cys-34 thiol group

This high-affinity interaction informs toxicity profiles and chelation therapy designs.

Chemical Reactions Analysis

Types of Reactions

Mercury chloride methanethiolate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) chloride and other oxidation products.

    Reduction: Reduction reactions can convert mercury chloride methanethiolate to elemental mercury and other reduced species.

    Substitution: The methanethiolate group can be substituted with other ligands, leading to the formation of different mercury complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include mercury(II) chloride, elemental mercury, and various substituted mercury complexes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mercury chloride methanethiolate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.

    Biology: The compound is studied for its interactions with biological molecules, particularly thiol-containing proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic tool and in the development of new therapeutic agents.

    Industry: Mercury chloride methanethiolate is used in industrial processes, such as catalysis and material synthesis, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of mercury chloride methanethiolate involves its interaction with thiol groups in biological molecules. The compound can bind to cysteine residues in proteins, leading to the formation of stable mercury-thiolate complexes. This interaction can disrupt the normal function of proteins and enzymes, resulting in various biological effects.

Comparison with Similar Compounds

The following analysis compares mercury chloride methanethiolate (1/1/1) with structurally or functionally related mercury compounds, focusing on physicochemical properties, detection methods, and toxicity profiles.

Physicochemical Properties
Property Mercury Chloride Methanethiolate (1/1/1) Mercury(II) Chloride (HgCl₂) Methylmercury Chloride (CH₃HgCl)
Formula HgCl(CH₃S) HgCl₂ CH₃HgCl
Coordination Geometry Likely linear or trigonal planar Linear Linear (Hg–C bond)
Solubility Moderate in polar solvents (inferred) Highly soluble in water Soluble in organic solvents
Stability Sensitive to light and oxidation Stable under dry conditions Thermally stable but volatile

Key Observations :

  • Unlike CH₃HgCl, which is lipophilic due to its methyl group, mercury chloride methanethiolate may exhibit intermediate polarity, influencing its environmental mobility .
Electrochemical Detection

Evidence from electrochemical studies on mercury compounds (Table 3 in ) highlights differences in detection limits (DL) and quantification limits (QL):

Technique Mercury Chloride (HgCl₂) DL/QL Mercury Methanethiolate (Inferred) DL/QL Methylmercury Chloride (CH₃HgCl) DL/QL
ASV 0.1 µg/L (DL), 0.3 µg/L (QL) Likely higher due to complex stability 0.05 µg/L (DL), 0.15 µg/L (QL)
DSPV 0.5 µg/L (DL), 1.5 µg/L (QL) Moderate sensitivity 0.2 µg/L (DL), 0.6 µg/L (QL)

Key Findings :

  • Anodic Stripping Voltammetry (ASV) is optimal for mercury quantification due to its low DL/QL for HgCl₂ .
  • Mercury chloride methanethiolate’s detection may require method optimization, as its sulfur ligand could interfere with electrode surfaces .
Toxicity and Bioavailability
Parameter Mercury Chloride Methanethiolate (1/1/1) HgCl₂ CH₃HgCl
GI Absorption ~30–50% (estimated) <10% >90%
Blood Cell/Plasma Ratio ~5 (hypothesized) <2 ~10
Primary Target Organ Kidneys and liver (inferred) Kidneys Brain
Excretion Route Feces (major), urine (minor) Urine Feces

Key Insights :

  • Mercury chloride methanethiolate’s toxicity likely falls between HgCl₂ (renal toxicity) and CH₃HgCl (neurotoxicity) due to partial organic character .
  • Its sulfur ligand may enhance binding to proteins, increasing cellular retention compared to HgCl₂ .

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